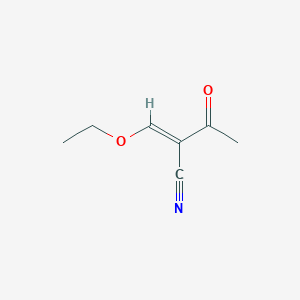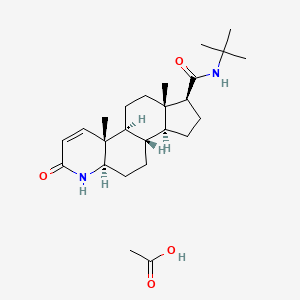
2-Ethoxymethylene-3-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxymethylene-3-oxobutanenitrile is a chemical compound with the molecular formula C7H9NO2 . It is a versatile trifunctional reagent that allows the introduction of a three-carbon moiety to amine-substrates .
Synthesis Analysis
The synthesis of 2-Ethoxymethylene-3-oxobutanenitrile involves reactions that allow the introduction of three-carbon units to amine substrates. For example, its reaction with hydrazines leads to the formation of appropriately substituted pyrazoles, while reactions with other dinitrogen nucleophiles yield fused pyrimidines .Molecular Structure Analysis
The structure of compounds derived from 2-Ethoxymethylene-3-oxobutanenitrile, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has been elucidated through spectral studies and confirmed by X-ray diffraction.Chemical Reactions Analysis
2-Ethoxymethylene-3-oxobutanenitrile is a versatile trifunctional reagent that allows the introduction of a three-carbon moiety to amine-substrates. The reaction of the title compound with hydrazines has been studied leading to appropriate substituted pyrazoles .Aplicaciones Científicas De Investigación
Alkylation under Mild Conditions
The compound is used in the study of alkylation under mild conditions . Alkylation is a process in which an alkyl group is transferred from one molecule to another. The study of this process under mild conditions can lead to the development of more efficient and environmentally friendly chemical reactions .
Synthesis of Heterocycles
“2-Ethoxymethylene-3-oxobutanenitrile” is utilized in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements. They are of great interest in the field of organic chemistry due to their prevalence in natural products and pharmaceuticals .
Development of Pyrrole-Based Drug Candidates
The compound is used in the synthesis of pyrrole-based drug candidates . Pyrrole-based compounds have demonstrated positive bioactivities, such as anti-inflammatory, anti-bacterial, and anti-cancer activities . The practical synthesis of drug lead compounds in a concise manner is crucial for biological evaluation and the development of structure activity relationship (SAR) studies for further optimization .
Synthesis of Antituberculosis Lead Candidates
“2-Ethoxymethylene-3-oxobutanenitrile” is used in the synthesis of antituberculosis lead candidates BM212, BM521, and BM533 . These compounds have demonstrated antituberculosis activities .
Synthesis of COX-2 Selective NSAID
The compound is used in the synthesis of COX-2 selective nonsteroidal anti-inflammatory drugs (NSAIDs) . These drugs have demonstrated selective cyclooxygenases (COX-2) inhibition with nonsteroidal anti-inflammatory activity .
Mecanismo De Acción
Mode of Action
The mode of action of 2-Ethoxymethylene-3-oxobutanenitrile involves its reaction with various compounds. For instance, it can be readily synthesized by reaction with hydrazines, amidines, and aminotriazoles . .
Biochemical Pathways
It’s likely that the compound interacts with various biochemical pathways due to its reactivity with different compounds
Result of Action
Given its reactivity with various compounds, it’s likely that the compound induces a range of molecular and cellular effects
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action
Propiedades
IUPAC Name |
(2E)-2-(ethoxymethylidene)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-10-5-7(4-8)6(2)9/h5H,3H2,1-2H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIIDVVGWAPYMC-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxymethylene-3-oxobutanenitrile | |
Q & A
Q1: What makes 2-Ethoxymethylene-3-oxobutanenitrile useful in organic synthesis?
A1: 2-Ethoxymethylene-3-oxobutanenitrile is a highly reactive alkoxymethylene compound, making it a valuable precursor for synthesizing various heterocycles. [, ] Its structure allows for facile reactions with various amines, including hydrazines, amidines, aminotriazoles, and aminobenzimidazoles, leading to the formation of diverse heterocyclic structures like pyrazoles, pyrimidines, and their derivatives. [, ] This versatility makes it a valuable tool for exploring new chemical space and developing novel bioactive compounds.
Q2: Can you elaborate on the “green chemistry” approaches explored for reactions involving 2-Ethoxymethylene-3-oxobutanenitrile?
A2: Traditional methods for synthesizing quinolones using alkoxymethylenes, like the Gould-Jacobs reaction, often require high-boiling solvents and thermal conditions, leading to challenges in product isolation. [] Research explored using 2-Ethoxymethylene-3-oxobutanenitrile in solvent-free conditions to address these limitations, aligning with green chemistry principles by reducing solvent waste and potentially improving reaction efficiency. [] Additionally, combining this approach with microwave irradiation was explored as a means to potentially further enhance reaction rates and yields. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide](/img/structure/B1139467.png)


![(1E)-N-Methoxy-2-[(1-oxido-2-pyridinyl)sulfanyl]ethanimine](/img/structure/B1139471.png)


![2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1139475.png)



